2,3-Xylenol, 6-ethyl-
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Overview
Description
2,3-Xylenol, 6-ethyl-: is an organic compound with the molecular formula C10H14O and a molecular weight of 150.2176 g/mol . It is a derivative of xylenol, characterized by the presence of an ethyl group at the 6th position and two methyl groups at the 2nd and 3rd positions on the benzene ring. This compound is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Xylenol, 6-ethyl- typically involves the alkylation of xylenol derivatives. One common method is the Friedel-Crafts alkylation, where xylenol is reacted with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of 2,3-Xylenol, 6-ethyl- often involves the methylation of phenol using methanol in the presence of metal oxide catalysts. This process is efficient and yields high purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,3-Xylenol, 6-ethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into various hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions are common, where the ethyl and methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve desired substitutions.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated xylenol derivatives.
Substitution: Halogenated or nitrated xylenol derivatives.
Scientific Research Applications
2,3-Xylenol, 6-ethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of resins, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Xylenol, 6-ethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, influencing metabolic processes and cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,6-Xylenol: Another isomer of xylenol with methyl groups at the 2nd and 6th positions.
3,5-Xylenol: An isomer with methyl groups at the 3rd and 5th positions.
2,4-Xylenol: An isomer with methyl groups at the 2nd and 4th positions.
Uniqueness: 2,3-Xylenol, 6-ethyl- is unique due to the presence of an ethyl group at the 6th position, which imparts distinct chemical and physical properties compared to other xylenol isomers. This structural variation influences its reactivity, solubility, and applications in various fields .
Properties
CAS No. |
18441-55-9 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
6-ethyl-2,3-dimethylphenol |
InChI |
InChI=1S/C10H14O/c1-4-9-6-5-7(2)8(3)10(9)11/h5-6,11H,4H2,1-3H3 |
InChI Key |
DGWHZFYSJFCOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)C)C)O |
Origin of Product |
United States |
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